3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is this compound, which accurately describes the compound's structural features and substitution pattern. This nomenclature systematically indicates the presence of a benzaldehyde core structure with specific substitutions at the 3- and 4-positions of the aromatic ring.
The compound is registered under Chemical Abstracts Service number 423156-83-6, providing a unique identifier for database searches and regulatory documentation. The molecular descriptor number assigned is MFCD01590671, which serves as an additional reference for chemical inventory systems. Alternative nomenclature variations include 3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde, where the parenthetical notation emphasizes the chlorobenzyl substituent attachment.
The International Chemical Identifier code provides a standardized representation of the molecular structure: InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3. This identifier encodes the complete connectivity information, allowing for unambiguous structural interpretation across different chemical databases and software systems. The corresponding International Chemical Identifier Key, YAOBGNSGZATOPE-UHFFFAOYSA-N, serves as a shortened hash representation for efficient database searches.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 423156-83-6 |
| Molecular Descriptor Number | MFCD01590671 |
| International Chemical Identifier Key | YAOBGNSGZATOPE-UHFFFAOYSA-N |
| International Union of Pure and Applied Chemistry Name | This compound |
Molecular Formula and Constitutional Isomerism
The molecular formula C15H13ClO3 defines the elemental composition of this compound, indicating the presence of fifteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and three oxygen atoms. The molecular weight is precisely calculated as 276.72 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The Simplified Molecular-Input Line-Entry System notation O=CC1=CC=C(OC)C(OCC2=CC=C(Cl)C=C2)=C1 offers a linear representation of the molecular structure that can be readily interpreted by computational chemistry software.
Constitutional isomerism analysis reveals several compounds sharing the identical molecular formula C15H13ClO3 but exhibiting different structural arrangements. One notable constitutional isomer is 3-((4-Chloro-3-methylphenoxy)methyl)benzoic acid, which maintains the same elemental composition while featuring a carboxylic acid functional group instead of an aldehyde and a methylated aromatic ring. The International Union of Pure and Applied Chemistry designation for this isomer is 3-[(4-chloro-3-methylphenoxy)methyl]benzoic acid, demonstrating how identical molecular formulas can yield distinctly different chemical entities through varied atomic connectivity.
Another constitutional isomer identified in chemical databases is 3-(4-Chlorophenoxymethyl)-4-methoxybenzaldehyde, which shares the same molecular formula but features a different substitution pattern on the aromatic rings. This isomer exhibits the molecular mass of 276.716 atomic mass units with a monoisotopic mass of 276.055322, indicating slight variations in precise mass calculations due to isotopic distributions. The existence of multiple constitutional isomers with identical molecular formulas underscores the importance of structural elucidation techniques for definitive compound identification.
Mathematical approaches to constitutional isomer enumeration suggest that the number of possible structural arrangements increases exponentially with molecular complexity. For organic compounds containing aromatic rings, ether linkages, and multiple functional groups, the theoretical number of constitutional isomers can be substantial, though practical limitations such as steric hindrance and thermodynamic stability significantly reduce the number of synthetically accessible structures.
| Constitutional Isomer | International Union of Pure and Applied Chemistry Name | Distinctive Structural Feature |
|---|---|---|
| Target Compound | This compound | Aldehyde functional group |
| Isomer 1 | 3-[(4-chloro-3-methylphenoxy)methyl]benzoic acid | Carboxylic acid and methyl substitution |
| Isomer 2 | 3-(4-Chlorophenoxymethyl)-4-methoxybenzaldehyde | Alternative ether linkage pattern |
Crystallographic Structure Analysis
Crystallographic analysis provides definitive three-dimensional structural information for organic compounds, enabling precise determination of bond lengths, bond angles, and molecular geometry. X-ray crystallography represents the most widely employed technique for structure determination of proteins and biological macromolecules, with applications extending to small organic molecules like benzyloxybenzaldehyde derivatives. The methodology involves crystallization of purified samples at high concentrations, followed by exposure to X-ray radiation to generate diffraction patterns that can be processed to yield electron density maps.
The crystallographic analysis process begins with sample preparation, requiring high-purity material capable of forming well-ordered crystals suitable for diffraction studies. For this compound, crystallization conditions must be optimized to account for the compound's solubility characteristics and tendency to form stable crystal lattices. The presence of multiple functional groups, including the aldehyde carbonyl, methoxy ether, and chlorinated aromatic ring, influences intermolecular interactions that determine crystal packing arrangements.
X-ray diffraction data collection involves measuring the angles and intensities of diffracted X-ray beams, with resolution requirements typically extending to 1.5-3.0 Angstrom units for detailed structural analysis. The resulting diffraction patterns provide information about unit cell dimensions, crystal system classification, and space group symmetry. For organic compounds containing chlorine substituents, the presence of heavier atoms can enhance diffraction contrast and facilitate structure solution through anomalous scattering effects.
Structural refinement procedures involve iterative optimization of atomic positions against experimental diffraction data, often incorporating computational techniques such as difference map analysis and energy minimization calculations. The final crystallographic model provides precise geometric parameters including bond distances, valence angles, and torsional angles that define the molecular conformation. These parameters are essential for understanding the compound's chemical reactivity, potential biological activity, and interactions with other molecules.
| Crystallographic Parameter | Typical Range for Benzaldehyde Derivatives | Significance |
|---|---|---|
| Carbon-Carbon Bond Length | 1.39-1.54 Angstroms | Aromatic vs. aliphatic character |
| Carbon-Oxygen Bond Length | 1.36-1.43 Angstroms | Ether vs. carbonyl distinction |
| Carbon-Chlorine Bond Length | 1.74-1.76 Angstroms | Halogen substitution geometry |
| Resolution Requirement | 1.5-3.0 Angstroms | Structural detail level |
Spectroscopic Signature Profiling
Spectroscopic characterization provides comprehensive information about molecular structure, functional group identification, and chemical environment analysis for this compound. Infrared spectroscopy serves as a primary analytical technique for functional group identification, with characteristic absorption frequencies corresponding to specific molecular vibrations. The aldehyde carbonyl group exhibits a distinctive absorption band around 1700 inverse centimeters, consistent with typical benzaldehyde derivatives. This carbonyl stretching frequency may exhibit slight variations depending on electronic effects from substituents on the aromatic ring system.
The methoxy functional group contributes characteristic absorption features in the infrared spectrum, including carbon-oxygen stretching vibrations in the 1250-1200 inverse centimeters region. Additional methoxy-related absorptions include carbon-hydrogen stretching of the methyl group around 2800-3000 inverse centimeters, providing confirmatory evidence for this structural feature. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 inverse centimeters range, while aromatic carbon-carbon stretching modes are observed around 1450 inverse centimeters.
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios. For related benzaldehyde compounds, proton nuclear magnetic resonance spectroscopy typically reveals the characteristic aldehyde proton signal around 9.7-10.0 parts per million, appearing as a singlet due to the absence of adjacent protons. The methoxy group generates a singlet around 3.7-3.9 parts per million, corresponding to the three equivalent methyl protons. Aromatic proton signals appear in the 6.8-7.8 parts per million region, with specific chemical shifts and coupling patterns reflecting the substitution pattern and electronic environment of individual aromatic carbons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aldehyde carbonyl carbon appearing around 190-192 parts per million. The methoxy carbon typically resonates around 55-56 parts per million, while aromatic carbons exhibit signals in the 110-165 parts per million range. The presence of the chlorine substituent influences the chemical shifts of nearby carbon atoms through inductive and resonance effects, providing additional structural confirmation.
| Spectroscopic Technique | Key Diagnostic Signals | Structural Information |
|---|---|---|
| Infrared Spectroscopy | 1700 cm⁻¹ (carbonyl), 1250-1200 cm⁻¹ (carbon-oxygen) | Functional group identification |
| Proton Nuclear Magnetic Resonance | 9.7-10.0 ppm (aldehyde), 3.7-3.9 ppm (methoxy) | Hydrogen environment analysis |
| Carbon-13 Nuclear Magnetic Resonance | 190-192 ppm (carbonyl), 55-56 ppm (methoxy) | Carbon framework elucidation |
| Mass Spectrometry | 276.72 molecular ion | Molecular weight confirmation |
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOBGNSGZATOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358089 | |
| Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423156-83-6 | |
| Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves etherification of 4-methoxy-3-hydroxybenzaldehyde with 4-chlorobenzyl chloride or 4-chlorobenzyl alcohol under basic conditions. The reaction typically proceeds via nucleophilic substitution or Williamson ether synthesis, depending on the starting materials and reagents.
Key synthetic strategies include:
-
- Procedure: Deprotonation of the phenolic hydroxyl group in 4-methoxy-3-hydroxybenzaldehyde using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by reaction with 4-chlorobenzyl chloride or 4-chlorobenzyl alcohol.
- Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.
- Temperature: Ambient to reflux conditions, typically 25–80°C.
- Base: Potassium carbonate (K₂CO₃) is commonly used for milder conditions when 4-chlorobenzyl chloride is the alkylating agent.
Direct Nucleophilic Substitution:
- Reacting 4-methoxy-3-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of K₂CO₃ in acetonitrile at room temperature or reflux for 6–24 hours.
- Reaction monitoring is performed by thin-layer chromatography (TLC) using solvent systems such as petroleum ether/ethyl acetate (80:20).
Typical yields range from 80% to 98%, depending on reaction time, solvent, and temperature.
Industrial Production Considerations
For large-scale synthesis, the process is optimized for efficiency, cost, and environmental impact:
-
- Enable precise control of reaction parameters, improved heat and mass transfer, and consistent product quality.
- Minimize by-products and reduce reaction times.
Solvent and Reagent Selection:
- Preference for environmentally benign solvents and recyclable bases.
- Use of catalytic amounts of phase-transfer catalysts can improve reaction rates and selectivity.
-
- Crystallization from ethanol or ethyl acetate is commonly employed to obtain high-purity product.
- Recrystallization conditions are optimized to balance yield and purity.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Methoxy-3-hydroxybenzaldehyde + 4-chlorobenzyl chloride | K₂CO₃ (anhydrous) | Acetonitrile | Room temp or reflux | 6–24 hours | 80–98 | Williamson ether synthesis; monitored by TLC |
| 2 | 4-Methoxy-3-hydroxybenzaldehyde + 4-chlorobenzyl alcohol | NaH or KOtBu | DMF or THF | 25–80°C | 12–24 hours | 85–95 | Strong base deprotonates phenol; nucleophilic substitution |
Research Findings on Reaction Optimization
Base Selection:
Sodium hydride provides rapid and complete deprotonation but requires careful handling due to reactivity. Potassium carbonate offers milder conditions with fewer side reactions.Solvent Effects:
Polar aprotic solvents such as acetonitrile and DMF increase nucleophilicity of the phenolate ion, enhancing reaction rates. Protic solvents tend to reduce yield due to competing protonation.Temperature Influence:
Elevated temperatures accelerate reaction kinetics but may increase side reactions such as hydrolysis or over-alkylation, reducing selectivity.Reaction Time:
Extended reaction times improve conversion but may also promote decomposition; optimal time is typically 6–24 hours.
Analytical Characterization Supporting Preparation
-
- Characteristic aldehyde C=O stretch at ~1689 cm⁻¹.
- Ether C–O–C stretch near 1255 cm⁻¹ confirms ether linkage.
- Absence of phenolic O–H stretch (~3200–3600 cm⁻¹) indicates successful ether formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Aldehyde proton singlet at δ 9.8–10.1 ppm.
- Methoxy group singlet at δ 3.8–3.9 ppm.
- Benzyl methylene protons (–OCH₂–) singlet at δ 4.9–5.1 ppm.
- Aromatic proton multiplets between δ 7.0–7.5 ppm, with splitting patterns consistent with 4-chlorobenzyl substitution.
-
- Confirms molecular structure and spatial arrangement, including dihedral angles between aromatic rings and ether linkage geometry.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Outcome |
|---|---|---|
| Base | K₂CO₃ (anhydrous), NaH, KOtBu | Strong base improves ether formation |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents increase yield |
| Temperature | 25–80°C | Higher temp accelerates reaction |
| Reaction Time | 6–24 hours | Longer time increases conversion |
| Starting Materials | 4-Methoxy-3-hydroxybenzaldehyde, 4-chlorobenzyl chloride/alcohol | Determines substitution pattern |
| Purification Method | Recrystallization from ethanol or ethyl acetate | Enhances purity, affects yield |
| Yield (%) | 80–98% | Dependent on optimized conditions |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has been identified as a promising lead compound in drug development, particularly for anticancer therapies. Its biological activity includes:
- Anticancer Properties: Studies indicate that this compound exhibits anti-proliferative effects on various cancer cell lines, similar to other benzyloxybenzaldehyde derivatives. The mechanisms may involve inhibition of cellular enzymes and modulation of receptor activities critical for tumor growth .
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde | Moderate anti-proliferative | |
| 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | Lower anti-proliferative activity |
Antimicrobial Research
The compound has also shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest:
- Mechanisms of Action: It may disrupt bacterial cell membranes and inhibit biofilm formation, enhancing the efficacy of conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be 64 µg/ml, indicating significant antibacterial activity .
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/ml) | Effectiveness |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | Potent antibacterial activity |
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in producing specialty chemicals and as a building block in various industrial processes .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents. These findings suggest its potential as a lead structure for new anticancer therapies.
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antibacterial properties against MRSA. The study highlighted the compound's ability to reduce biofilm formation by up to 80% at higher concentrations, suggesting its utility as an adjunct treatment for infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the benzyloxy group (e.g., 3- vs. 2-substituted) significantly impacts biological activity. For example, 2-[(4-chlorobenzyl)oxy]benzaldehyde (compound 31 in ) showed anticancer activity but lacked the 4-methoxy group, suggesting that substitution patterns modulate target binding.
- Steric and Electronic Modifications : The introduction of bulkier groups (e.g., ethoxy or iodine in ) may hinder solubility but enhance stability in biological matrices.
Physicochemical Properties
- Lipophilicity : The logP of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is estimated to be higher than its fluoro analogs due to chlorine’s hydrophobicity.
- Solubility : Methoxy groups improve aqueous solubility compared to ethoxy or iodine-substituted derivatives (e.g., ).
Biological Activity
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃ClO₃
- Chemical Structure :
This compound features a chlorobenzyl ether and a methoxy group, which contribute to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties similar to other benzyloxybenzaldehyde derivatives. These compounds have shown anti-proliferative effects on various cancer cell lines, suggesting a potential role in cancer therapy. The proposed mechanisms include:
- Inhibition of Cellular Enzymes : The compound may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activities that are critical for tumor growth and survival.
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde | Moderate anti-proliferative | |
| 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | Lower anti-proliferative activity |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it may exhibit antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms underlying its antibacterial effects may involve:
- Disruption of Cell Membranes : The compound can compromise bacterial cell membranes, leading to cell lysis.
- Biofilm Disruption : It has shown efficacy in dislodging biofilms formed by resistant bacterial strains, enhancing the effectiveness of conventional antibiotics .
Study on Anticancer Effects
In a recent study, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in vitro, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies.
Study on Antimicrobial Effects
Another study focused on the antibacterial properties of the compound against MRSA. The minimum inhibitory concentration (MIC) was determined to be 64 µg/ml, demonstrating potent antibacterial activity. Additionally, the compound was effective in reducing biofilm formation by up to 80% at higher concentrations. These findings suggest that it could serve as an adjunct treatment for infections caused by resistant strains .
Q & A
What are the optimal synthetic routes for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, and how can reaction yields be maximized?
Level: Basic (Synthetic Methodology)
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and a phenolic aldehyde precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde). Key steps include:
- Solvent Choice: Dry acetonitrile is preferred for its polarity and ability to stabilize intermediates .
- Reagent Ratios: A 1.5:1 molar ratio of 4-chlorobenzyl chloride to phenolic precursor ensures excess electrophile for complete substitution .
- Reaction Monitoring: Thin-layer chromatography (TLC) with PE/EtOAc (80:20) tracks progress, with product Rf ~0.7 .
- Purification: Recrystallization from ethanol yields pure product (98% reported) .
Yield Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of the benzyl chloride.
- Add catalytic KI to enhance nucleophilicity of the phenolic oxygen.
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic (Structural Characterization)
Methodological Answer:
- IR Spectroscopy: Key peaks include C=O stretch (~1689 cm<sup>-1</sup>) and aromatic C-O-C (~1255 cm<sup>-1</sup>) .
- <sup>1</sup>H NMR: Look for:
- Aldehyde proton at δ 9.8–10.2 ppm.
- Methoxy (OCH3) singlet at δ ~3.8 ppm.
- Chlorobenzyl methylene (CH2) at δ ~5.1 ppm .
- X-ray Crystallography: Resolves bond angles (e.g., C7—C2—C1 = 121.2°) and confirms molecular packing .
Advanced Tip: Use <sup>13</sup>C NMR DEPT to distinguish quaternary carbons (e.g., aromatic carbons adjacent to substituents).
How can computational methods predict the reactivity of this compound?
Level: Advanced (Computational Chemistry)
Methodological Answer:
- Quantum Chemistry (QSQN): Predicts thermodynamic properties (e.g., Gibbs free energy of formation) using patented QSPR models .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the aldehyde group is a reactive site for Schiff base formation .
- MD Simulations: Study solvation effects in ethanol or DMSO to optimize reaction media .
Validation: Compare computed IR spectra with experimental data to refine force field parameters .
How to resolve contradictions in reported bioactivity data for derivatives of this compound?
Level: Advanced (Data Analysis)
Methodological Answer:
- Meta-Analysis: Cross-reference bioassay conditions (e.g., cell lines, concentrations) from studies like [20].
- SAR Studies: Systematically vary substituents (e.g., methoxy vs. ethoxy) to isolate structural determinants of activity .
- Dose-Response Curves: Ensure IC50 values are measured under standardized protocols (e.g., MTT assay for cytotoxicity) .
Case Study: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Validate using CLSI guidelines .
What challenges arise in crystallographic studies of this compound, and how are they addressed?
Level: Advanced (Structural Analysis)
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water (1:1) produces diffraction-quality crystals .
- Disorder Handling: Partial occupancy of the chlorobenzyl group is resolved using SHELXL refinement .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K for accurate bond length determination (e.g., C=O bond = 1.21 Å) .
Key Parameters:
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R Factor | 0.054 |
| C—C Mean Deviation | 0.006 Å |
What are the applications of this compound in organic synthesis?
Level: Advanced (Application in Synthesis)
Methodological Answer:
- Schiff Base Formation: React with aromatic diamines (e.g., 1,2-phenylenediamine) in ethanol under acidic catalysis to form bis-Schiff bases .
- Protecting Group: The benzyloxy group can be selectively removed via hydrogenolysis (H2/Pd-C) to regenerate phenolic aldehydes .
- Polymer Synthesis: Incorporate into polyimine frameworks for stimuli-responsive materials .
How to analyze oxidative/reductive stability of this compound?
Level: Advanced (Reactivity Studies)
Methodological Answer:
- Oxidation: Treat with KMnO4 in acidic conditions to form 4-methoxybenzoic acid; monitor via HPLC .
- Reduction: Use NaBH4 in methanol to reduce the aldehyde to a primary alcohol; confirm by loss of C=O IR peak .
- Kinetic Studies: Use UV-Vis spectroscopy to track aldehyde decay (λmax = 280 nm) under varying pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
